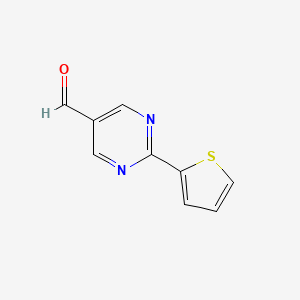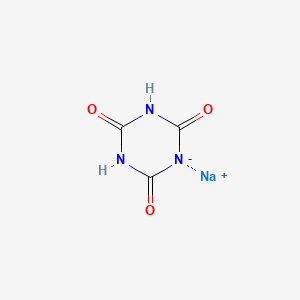
Sodium cyanurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyanurate is a colorless powder. (NTP, 1992)
Aplicaciones Científicas De Investigación
Toxicity Assessment
- Study on Toxicity : Sodium cyanurate was fed to rats and dogs in a study to assess its toxicity. It was found to be without evident adverse effects at a dietary concentration of 0.8%. However, higher concentrations showed histologic changes in the kidneys (Hodge, Panner, Downs, & Maynard, 1965).
Water Treatment and Chemistry
- Use in Water Treatment : Chlorinated cyanurates, including sodium cyanurate derivatives, have been used in drinking water and swimming pools since 1958. They stabilize chlorine residual by minimizing sunlight-related degradation (Wahman, 2018).
- Cyanuric Acid in Drinking Water : Another study investigated the measurement bias, stability, and disinfectant byproduct formation of chlorinated cyanurates in drinking water. This research is crucial for understanding the impact of these compounds on water quality and safety (Wahman, Alexander, & Dugan, 2019).
Industrial Applications
- Biodegradation in Industries : A study on the biodegradation of cyanide wastes from mining and jewellery industries highlights the role of cyanuric acid and its derivatives in environmental management. Cyanotrophic microorganisms can use cyanide and its derivatives as a nitrogen source, aiding in biodegradation of industrial waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
Environmental Impact and Removal
- Environmental Degradation : Research has been conducted on the biodegradation of cyanuric acid in various environmental systems. It degrades well under conditions with low or zero oxygen levels, such as in soils, muds, and sewage (Saldick, 1974).
Photoluminescent Materials
- Development of Photoluminescent Materials : A study on the growth and characterization of a heterobimetallic copper-sodium complex of cyanuric acid revealed its potential as a novel photoluminescent material, suggesting applications in luminescent device technologies (Divya, Vineeth, Bijini, Nair, & RajendraBabu, 2020).
Propiedades
Número CAS |
2624-17-1 |
|---|---|
Nombre del producto |
Sodium cyanurate |
Fórmula molecular |
C3H2N3NaO3 |
Peso molecular |
151.06 g/mol |
Nombre IUPAC |
sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1/p-1 |
Clave InChI |
QHFDHWJHIAVELW-UHFFFAOYSA-M |
SMILES |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
SMILES canónico |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
melting_point |
greater than 572 °F (NTP, 1992) |
Otros números CAS |
2624-17-1 |
Descripción física |
Sodium cyanurate is a colorless powder. (NTP, 1992) |
Números CAS relacionados |
108-80-5 (Parent) |
Solubilidad |
Soluble (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




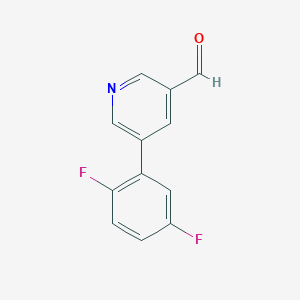
![2-Aminodipyrido[1,2-a:3',2-D]imidazole Hydrochloride](/img/structure/B1629811.png)
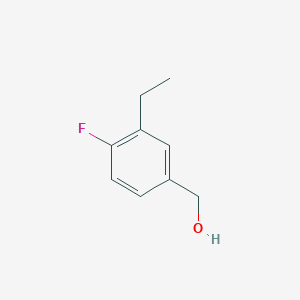

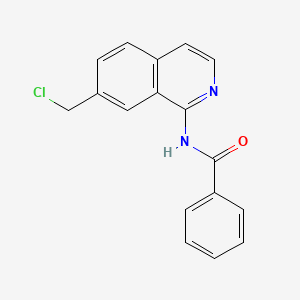

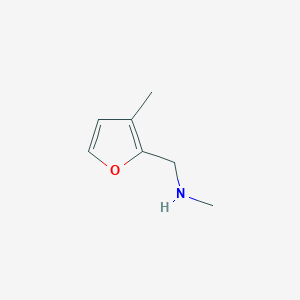

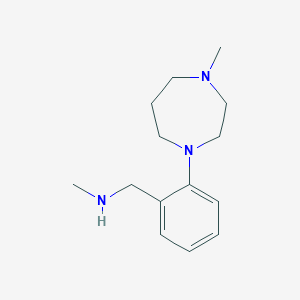
![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

